![molecular formula C8H11ClO B044690 5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one CAS No. 124809-22-9](/img/structure/B44690.png)
5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one, also known as campholenic aldehyde, is a bicyclic monoterpene ketone that is commonly used in the synthesis of various organic compounds. It is a white crystalline solid with a camphor-like odor and has a molecular weight of 154.66 g/mol. This compound has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one is not well understood, but it is believed to act by inhibiting the growth and replication of microorganisms. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus.
Biochemical And Physiological Effects
5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one has been shown to exhibit significant antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents. It has also been shown to exhibit some anti-inflammatory and analgesic effects, although the exact mechanisms underlying these effects are not well understood.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one in lab experiments is its relatively low cost and availability. It is also relatively easy to synthesize and has been shown to produce high yields. However, one of the main limitations of using this compound is its potential toxicity, which may pose a risk to researchers working with it.
Future Directions
There are several potential future directions for research on 5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one. One area of interest is the development of new antimicrobial agents based on this compound. Another potential direction is the synthesis of new organic compounds and natural products using this compound as a starting material. Additionally, further research is needed to fully understand the mechanisms underlying the biological effects of this compound and to determine its potential applications in other fields, such as material science and environmental remediation.
Synthesis Methods
The synthesis of 5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one can be achieved through several methods, including the oxidation of 5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one acid and the reaction of 5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one aldehyde with chloroacetic acid. One of the most commonly used methods for the synthesis of this compound is the reaction of 5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one aldehyde with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method has been shown to produce high yields of the desired product and is relatively simple and cost-effective.
Scientific Research Applications
5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, this compound has been used as a starting material for the synthesis of various organic compounds, including chiral building blocks and natural products. In medicinal chemistry, it has been shown to exhibit significant antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents. In material science, this compound has been used as a precursor for the synthesis of various polymers and coatings.
properties
CAS RN |
124809-22-9 |
|---|---|
Product Name |
5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one |
Molecular Formula |
C8H11ClO |
Molecular Weight |
158.62 g/mol |
IUPAC Name |
5-chloro-1-methylbicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C8H11ClO/c1-7-3-2-4-8(7,9)6(10)5-7/h2-5H2,1H3 |
InChI Key |
LTRPJCIWHCVHHF-UHFFFAOYSA-N |
SMILES |
CC12CCCC1(C(=O)C2)Cl |
Canonical SMILES |
CC12CCCC1(C(=O)C2)Cl |
synonyms |
Bicyclo[3.2.0]heptan-6-one, 5-chloro-1-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



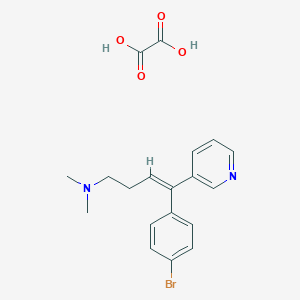
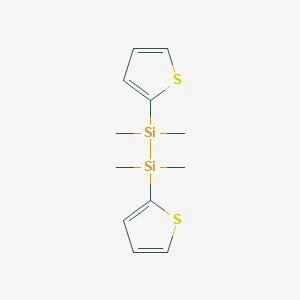
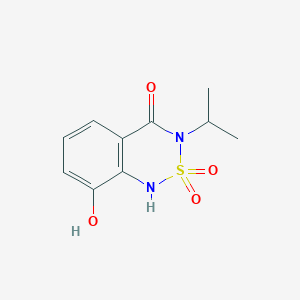


![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B44615.png)


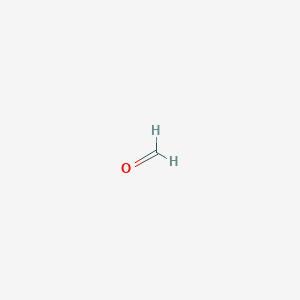
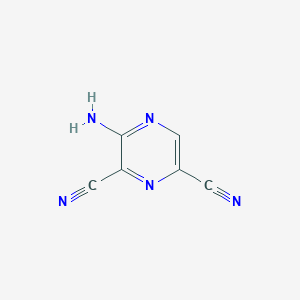
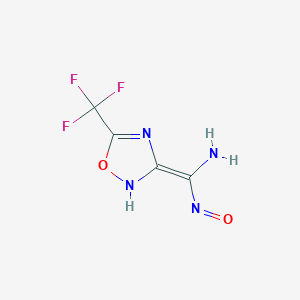
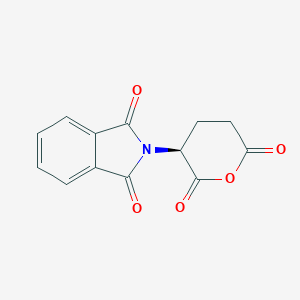
![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B44636.png)
![3-benzo[b][1]benzazepin-11-yl-N-methylpropan-1-amine](/img/structure/B44638.png)